molecular formula C17H18N2O4 B11696818 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide

Cat. No.: B11696818
M. Wt: 314.34 g/mol
InChI Key: AKPIAVQYRMUSMC-WOJGMQOQSA-N
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Description

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide is a chemical compound belonging to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of methoxy groups on the phenyl rings, which can influence its chemical reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: The major products are typically oxides or hydroxyl derivatives.

    Reduction: The primary products are the corresponding amine and aldehyde.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety can form coordination complexes with metal ions, which can then interact with biological molecules. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2,4-dimethoxyphenyl)methylene]-2-pyridinecarbohydrazonamide

Uniqueness

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its chemical and biological properties

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C17H18N2O4/c1-21-14-7-4-12(5-8-14)17(20)19-18-11-13-6-9-15(22-2)10-16(13)23-3/h4-11H,1-3H3,(H,19,20)/b18-11+

InChI Key

AKPIAVQYRMUSMC-WOJGMQOQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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